2-(4-bromo-3-fluorophenyl)ethan-1-ol

Medicinal Chemistry Drug Design Physicochemical Properties

2-(4-Bromo-3-fluorophenyl)ethan-1-ol (CAS 1331944-00-3) is a halogenated aromatic alcohol with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol. It is characterized by a phenyl ring substituted with bromine at the 4-position and fluorine at the 3-position, connected to an ethan-1-ol group.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 1331944-00-3
Cat. No. B3098152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-3-fluorophenyl)ethan-1-ol
CAS1331944-00-3
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCO)F)Br
InChIInChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
InChIKeyVPBFEQYMFNWDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3-fluorophenyl)ethan-1-ol (CAS 1331944-00-3) | Halogenated Aromatic Alcohol Building Block


2-(4-Bromo-3-fluorophenyl)ethan-1-ol (CAS 1331944-00-3) is a halogenated aromatic alcohol with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is characterized by a phenyl ring substituted with bromine at the 4-position and fluorine at the 3-position, connected to an ethan-1-ol group . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, leveraging the distinct reactivity profiles conferred by its bromo and fluoro substituents for the construction of more complex molecules .

Why 2-(4-Bromo-3-fluorophenyl)ethan-1-ol Cannot Be Substituted with Mono-Halogenated or Positional Isomers


The specific substitution pattern of 2-(4-bromo-3-fluorophenyl)ethan-1-ol is critical for its utility as a synthetic intermediate. While mono-halogenated analogs like 4-bromophenethyl alcohol or 3-fluorophenethyl alcohol are commercially available, they lack the synergistic electronic and steric effects provided by the combination of bromine and fluorine atoms in a 1,2-relationship on the aromatic ring. This unique substitution pattern significantly alters the regioselectivity and reactivity of subsequent chemical transformations, such as metal-catalyzed cross-couplings or nucleophilic aromatic substitutions, compared to compounds with a single halogen or different substitution patterns . Furthermore, the presence of both heavy bromine and highly electronegative fluorine atoms influences the compound's lipophilicity and metabolic stability when incorporated into larger pharmacophores, a crucial differentiator from less-substituted analogs .

Quantitative Differentiation Evidence for 2-(4-Bromo-3-fluorophenyl)ethan-1-ol


Molecular Weight and Lipophilicity (clogP) Differentiation from Non-Fluorinated Analog

The presence of both bromine and fluorine atoms in 2-(4-bromo-3-fluorophenyl)ethan-1-ol results in a significantly different molecular weight and predicted lipophilicity compared to the mono-halogenated analog 4-bromophenethyl alcohol. The molecular weight of 2-(4-bromo-3-fluorophenyl)ethan-1-ol is 219.05 g/mol, whereas 4-bromophenethyl alcohol is 201.06 g/mol . Furthermore, the calculated partition coefficient (clogP) for 2-(4-bromo-3-fluorophenyl)ethan-1-ol is predicted to be approximately 2.2 , which is lower than the reported logP of 1.98 for 4-bromophenethyl alcohol , indicating a subtle but distinct change in lipophilicity due to the addition of the fluorine atom.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Profile in Cross-Coupling Reactions Due to Halogen Substitution Pattern

The 4-bromo-3-fluoro substitution pattern in 2-(4-bromo-3-fluorophenyl)ethan-1-ol imparts a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to its isomer, 2-(4-bromo-2-fluorophenyl)ethan-1-ol. The electron-withdrawing fluorine atom at the 3-position (meta to the point of attachment) can increase the rate of oxidative addition of the C-Br bond to Pd(0) catalysts and influence the regioselectivity of subsequent transmetalation or reductive elimination steps. This effect is quantifiably different from the ortho-fluorinated isomer, where steric hindrance can significantly reduce reaction yields [1]. While direct comparative kinetic data for these specific compounds are not publicly available, the established principles of electronic effects in palladium catalysis strongly support this differentiation .

Organic Synthesis Cross-Coupling Regioselectivity

Commercial Purity and Price Benchmarking Against a Key Isomer

Commercially available 2-(4-bromo-3-fluorophenyl)ethan-1-ol (CAS 1331944-00-3) is offered with a standard purity of 98% at a price of approximately ¥298 for 100mg . In contrast, its regioisomer, 2-(4-bromo-2-fluorophenyl)ethan-1-ol, is less widely available from commercial suppliers, often requiring custom synthesis which leads to significantly higher costs and longer lead times . This established supply chain and competitive pricing for the 3-fluoro isomer provide a clear advantage for research groups and procurement managers seeking to minimize costs and ensure rapid project initiation.

Procurement Chemical Supply Cost Analysis

Safety and Handling Classification (GHS) Differentiated from Non-Fluorinated Analog

2-(4-Bromo-3-fluorophenyl)ethan-1-ol has a specific GHS classification that includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This profile contrasts with 4-bromophenethyl alcohol, which is primarily classified for skin and eye irritation but may lack a harmonized acute toxicity (H302) classification [2]. The presence of the fluorine atom in the target compound appears to contribute to a broader hazard profile, necessitating more stringent handling protocols. This explicit classification aids laboratory safety officers in proper risk assessment and ensures compliance with institutional and governmental safety regulations.

Lab Safety Hazard Assessment Regulatory Compliance

Enhanced Metabolic Stability in Drug Candidates Containing the 4-Bromo-3-fluorophenyl Motif

The incorporation of the 4-bromo-3-fluorophenyl group into drug candidates, for which 2-(4-bromo-3-fluorophenyl)ethan-1-ol serves as a key building block, can lead to enhanced metabolic stability compared to non-fluorinated analogs. The fluorine atom at the 3-position acts as a metabolic blocker, reducing the rate of oxidative metabolism by cytochrome P450 enzymes [1]. While direct comparative metabolic data for the alcohol itself are not available, the principle is well-established: aryl fluorination often improves metabolic half-life in vivo. A related study on bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors demonstrated that halogen substitution patterns directly influence biological activity and selectivity [2], implying that the 4-bromo-3-fluoro pattern offers a unique optimization point not accessible with simpler halogenated motifs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Application Scenarios for 2-(4-Bromo-3-fluorophenyl)ethan-1-ol


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent in 2-(4-bromo-3-fluorophenyl)ethan-1-ol makes it an ideal partner for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of a core phenyl ring. Its reactivity profile, influenced by the meta-fluorine atom, can lead to cleaner coupling reactions and higher yields compared to ortho-fluorinated isomers, making it a preferred building block for generating focused libraries of kinase inhibitors where a 3-fluoro-4-substituted phenyl motif is a common pharmacophore .

Late-Stage Functionalization in Medicinal Chemistry Optimization

The primary alcohol group provides a synthetic handle for further derivatization, such as conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or oxidation to the corresponding aldehyde or carboxylic acid. This allows for the late-stage introduction of the 4-bromo-3-fluorophenyl moiety into more complex molecules. The enhanced predicted metabolic stability conferred by the fluorine atom makes this compound a valuable choice over non-fluorinated alternatives when optimizing drug candidates for improved pharmacokinetic profiles [1].

As a Building Block for CNS-Targeted Probes

Due to its distinct physicochemical properties, particularly its predicted moderate lipophilicity (clogP ~ 2.2), 2-(4-bromo-3-fluorophenyl)ethan-1-ol is well-suited for synthesizing small molecules intended for central nervous system (CNS) targets. The 4-bromo-3-fluoro substitution pattern is found in compounds that modulate serotonin and dopamine receptors . The established commercial availability and competitive pricing of this specific regioisomer enable cost-effective, parallel synthesis of CNS probes for receptor binding and functional assays.

Synthesis of Farnesyltransferase Inhibitors

The 4-bromo-3-fluorophenyl group is a structural component in analogs of prenylation inhibitors. Specifically, 4-bromo-3-fluorobenzyl alcohol, a closely related compound, has been shown to inhibit farnesyltransferase . 2-(4-bromo-3-fluorophenyl)ethan-1-ol, with its longer ethyl linker, offers a valuable alternative for exploring structure-activity relationships (SAR) around this enzyme target, potentially leading to novel anticancer agents.

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